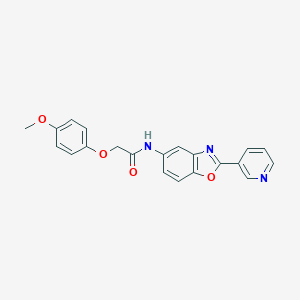![molecular formula C19H22N6O2S2 B278628 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it an interesting candidate for various biological and chemical studies.
Mécanisme D'action
The mechanism of action of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound may exert its biological activities by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. It has also been shown to inhibit the activity of specific enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have anti-inflammatory and anticancer properties. Additionally, this compound has been studied for its potential as a therapeutic agent for diabetes and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its unique chemical structure, which makes it an interesting candidate for various biological and chemical studies. Additionally, this compound has been extensively studied, and its biological and chemical activities are well-documented. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and care must be taken when working with this compound.
Orientations Futures
There are several future directions for the study of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is the study of this compound as a therapeutic agent for various diseases, including diabetes, inflammation, and neurological disorders. Another potential direction is the study of this compound as a potential antimicrobial or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, the study of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has the potential to lead to the development of new therapeutic agents and the advancement of our understanding of biological and chemical processes.
Méthodes De Synthèse
The synthesis of 2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide involves a series of chemical reactions. The starting materials include 1-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-1,3,4-thiadiazole. These two compounds are reacted with acetic anhydride to form the final product. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure maximum yield and purity of the product.
Applications De Recherche Scientifique
2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological and chemical activities, including antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as a therapeutic agent for various diseases, including diabetes, inflammation, and neurological disorders.
Propriétés
Formule moléculaire |
C19H22N6O2S2 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
2-[[4-cyclohexyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H22N6O2S2/c1-27-15-10-6-5-9-14(15)17-22-24-19(25(17)13-7-3-2-4-8-13)28-11-16(26)21-18-23-20-12-29-18/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,21,23,26) |
Clé InChI |
JEQGPPOZPDXCFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NN=CS4 |
SMILES canonique |
COC1=CC=CC=C1C2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NN=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)


![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)